2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole
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Overview
Description
2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiadiazoles, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole include other thiadiazoles with different substituents, such as:
- 2-Methyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole
- 2-Ethyl-5-(4-methylphenyl)-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethyl, phenyl, and isopropyl groups may confer unique properties compared to other thiadiazoles, making it a compound of interest for further research and development.
Properties
CAS No. |
90057-70-8 |
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Molecular Formula |
C13H18N2S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-ethyl-5-phenyl-3-propan-2-yl-2H-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H18N2S/c1-4-12-15(10(2)3)14-13(16-12)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3 |
InChI Key |
LJGKFVFWMREFBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N(N=C(S1)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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